molecular formula C11H19NO B13802429 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone

1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone

Cat. No.: B13802429
M. Wt: 181.27 g/mol
InChI Key: IQLSDZJGKWMPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone is an organic compound with the molecular formula C11H19NO. This compound features a cyclobutyl ring substituted with a methyl group and a pyrrolidinyl group, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-cyclobutanone with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutyl ring, methyl group, and pyrrolidinyl group makes it a valuable compound for various applications .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(3-methyl-2-pyrrolidin-1-ylcyclobutyl)ethanone

InChI

InChI=1S/C11H19NO/c1-8-7-10(9(2)13)11(8)12-5-3-4-6-12/h8,10-11H,3-7H2,1-2H3

InChI Key

IQLSDZJGKWMPDI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1N2CCCC2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.